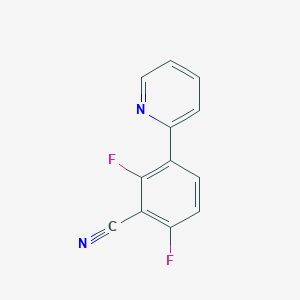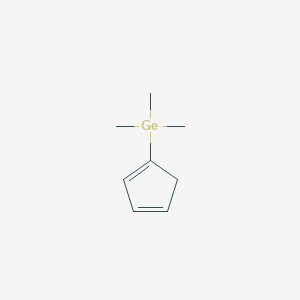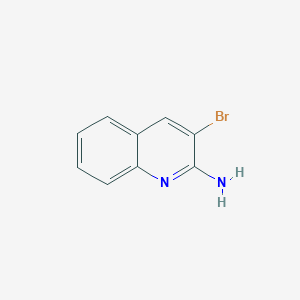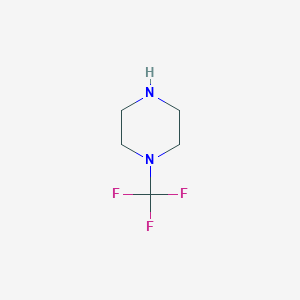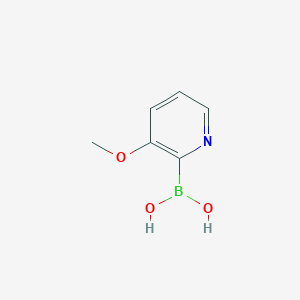
神经降压素,谷氨酰胺(4)-
描述
4-Gln-neurotensin is a modified form of the neuropeptide neurotensin, which is a tridecapeptide consisting of 13 amino acids. Neurotensin was first discovered in 1973 in bovine hypothalami and is known for its ability to induce vasodilatation . 4-Gln-neurotensin has a glutamine residue at the fourth position, which can influence its biological activity and stability .
科学研究应用
4-Gln-neurotensin has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in neurotransmission and neuromodulation.
Medicine: Explored for its potential therapeutic effects in conditions like cancer and metabolic disorders
Industry: Utilized in the development of peptide-based drugs and diagnostic agents.
作用机制
Target of Action
Neurotensin, gln(4)-, also known as 4-Gln-neurotensin or Neurotensin, glutamine(4)-, primarily targets the neurotensin receptors . These receptors, namely Neurotensin receptor 1 (NTSR1), NTSR2, and NTSR3 (or sortilin 1), are found in both the central nervous system and the gastrointestinal tract . They play a significant role in promoting tumor cell proliferation, migration, and DNA synthesis .
Mode of Action
Neurotensin interacts with its receptors, leading to a series of changes. The effects of Neurotensin are mediated through mitogen-activated protein kinases, epidermal growth factor receptors, and phosphatidylinositol-3 kinases . The binding of neurotensin to NTS1 follows an induced-fit mechanism, where conformational changes occur after neurotensin binding .
Biochemical Pathways
Neurotensin and its receptors act in various molecular pathways. These include pathways involving mitogen-activated protein kinases, epidermal growth factor receptors, and phosphatidylinositol-3 kinases . Neurotensin also modulates other neurotransmitter systems such as the dopaminergic, glutamatergic, GABAergic, cholinergic, and serotonergic systems .
Pharmacokinetics
It is known that the expression of neurotensin is reduced by cold and norepinephrine in an a-adrenergic-dependent manner, suggesting a role in adipose thermogenesis .
Result of Action
The action of Neurotensin, gln(4)-, has been linked to various physiological and pathological conditions. In the central nervous system, it is thought to inhibit dopaminergic pathways and have opioid-independent analgesic properties . In the periphery, it is a major regulator of energy homeostasis . It has also been linked to inflammatory bowel disease and several cancers of the gut .
Action Environment
The action, efficacy, and stability of Neurotensin, gln(4)-, can be influenced by various environmental factors. For instance, cold and norepinephrine can reduce the expression of Neurotensin . Furthermore, traces of Neurotensin in pathologic environments have unraveled its dual nature .
生化分析
Biochemical Properties
Neurotensin, gln(4)-, is involved in several biochemical reactions, primarily in the central nervous system. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme aromatic L-amino acid decarboxylase, which is involved in the synthesis of neurotransmitters such as dopamine . Neurotensin, gln(4)-, increases the formation of Dopa in different brain regions, indicating its role in modulating neurotransmitter synthesis. Additionally, it interacts with monoamine oxidase, influencing the turnover of monoamines like dopamine, noradrenaline, and serotonin .
Cellular Effects
Neurotensin, gln(4)-, exerts significant effects on various cell types and cellular processes. In neuronal cells, it influences cell signaling pathways by binding to neurotensin receptors, which are G-protein-coupled receptors. This binding activates intracellular signaling cascades, leading to changes in gene expression and cellular metabolism . Neurotensin, gln(4)-, also affects the release of neurotransmitters, thereby modulating synaptic transmission and neuronal communication. In non-neuronal cells, it can influence cell proliferation and differentiation, highlighting its role in broader physiological processes.
Molecular Mechanism
The molecular mechanism of action of Neurotensin, gln(4)-, involves its binding to specific neurotensin receptors on the cell surface. This binding triggers a series of intracellular events, including the activation of second messenger systems such as cyclic AMP and inositol triphosphate . These second messengers mediate various cellular responses, including changes in ion channel activity, enzyme activation or inhibition, and alterations in gene expression. Neurotensin, gln(4)-, can also modulate the activity of other signaling molecules, such as protein kinases, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Neurotensin, gln(4)-, can vary over time. Studies have shown that its stability and activity can be influenced by factors such as temperature, pH, and the presence of proteolytic enzymes . Over time, Neurotensin, gln(4)-, may undergo degradation, leading to a decrease in its biological activity. Long-term studies have indicated that sustained exposure to Neurotensin, gln(4)-, can result in adaptive changes in cellular function, such as receptor desensitization and altered gene expression patterns .
Dosage Effects in Animal Models
The effects of Neurotensin, gln(4)-, in animal models are dose-dependent. At lower doses, it can enhance neurotransmitter synthesis and release, leading to increased neuronal activity . At higher doses, it may exert toxic effects, such as neurotoxicity and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. Toxicity studies have indicated that excessive doses of Neurotensin, gln(4)-, can lead to adverse effects, including neuronal damage and behavioral changes .
Metabolic Pathways
Neurotensin, gln(4)-, is involved in several metabolic pathways, particularly those related to neurotransmitter synthesis and degradation. It interacts with enzymes such as aromatic L-amino acid decarboxylase and monoamine oxidase, influencing the levels of neurotransmitters like dopamine and serotonin . These interactions can affect metabolic flux and the overall balance of neurotransmitter levels in the brain. Additionally, Neurotensin, gln(4)-, may influence the activity of other metabolic enzymes, further modulating cellular metabolism.
Transport and Distribution
Within cells and tissues, Neurotensin, gln(4)-, is transported and distributed through various mechanisms. It can bind to specific transporters and binding proteins, facilitating its movement across cell membranes and within intracellular compartments . The distribution of Neurotensin, gln(4)-, can be influenced by factors such as receptor expression levels and the presence of other interacting molecules. Its localization and accumulation in specific tissues can impact its biological activity and overall physiological effects.
Subcellular Localization
The subcellular localization of Neurotensin, gln(4)-, plays a crucial role in its activity and function. It is primarily localized in the cytoplasm and can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These modifications can influence its stability, interactions with other biomolecules, and overall biological activity. Understanding the subcellular localization of Neurotensin, gln(4)-, is essential for elucidating its precise mechanisms of action and physiological roles.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Gln-neurotensin typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. The glutamine residue is incorporated at the fourth position during this sequence . The final peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of 4-Gln-neurotensin follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, and large-scale HPLC systems are used for purification. The use of advanced technologies ensures high yield and purity of the final product .
化学反应分析
Types of Reactions
4-Gln-neurotensin can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different biological activities.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives with protecting groups suitable for SPPS.
Major Products Formed
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Peptides with free thiol groups.
Substitution: Analog peptides with modified amino acid sequences.
相似化合物的比较
4-Gln-neurotensin is unique due to the presence of the glutamine residue at the fourth position, which can enhance its stability and biological activity. Similar compounds include:
Neurotensin: The unmodified form of the peptide.
[Gln4]-Neurotensin: Another analog with a glutamine residue at the fourth position.
Neurotensin C-terminal hexapeptide analogs: Modified peptides with variations in the C-terminal region.
These analogs are studied for their distinct biological activities and potential therapeutic applications .
属性
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C78H122N22O19/c1-7-43(6)63(73(115)97-57(76(118)119)37-42(4)5)98-70(112)55(39-45-21-25-47(102)26-22-45)96-72(114)59-18-13-35-100(59)75(117)52(16-11-33-87-78(84)85)91-64(106)48(15-10-32-86-77(82)83)90-71(113)58-17-12-34-99(58)74(116)51(14-8-9-31-79)92-69(111)56(40-61(81)104)95-66(108)50(27-29-60(80)103)89-68(110)54(38-44-19-23-46(101)24-20-44)94-67(109)53(36-41(2)3)93-65(107)49-28-30-62(105)88-49/h19-26,41-43,48-59,63,101-102H,7-18,27-40,79H2,1-6H3,(H2,80,103)(H2,81,104)(H,88,105)(H,89,110)(H,90,113)(H,91,106)(H,92,111)(H,93,107)(H,94,109)(H,95,108)(H,96,114)(H,97,115)(H,98,112)(H,118,119)(H4,82,83,86)(H4,84,85,87)/t43-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,63-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQZWBXXRHNKCN-ISULXFBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(C)C)NC(=O)C5CCC(=O)N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]5CCC(=O)N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C78H122N22O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1671.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61445-54-3 | |
| Record name | Neurotensin, gln(4)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061445543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


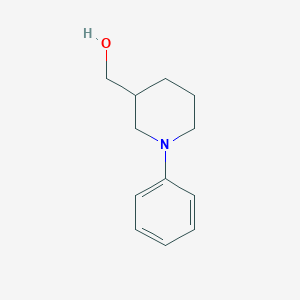
![7-Chloro-4-fluoro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1603979.png)
![N-(pyrazolo[1,5-a]pyridin-2-yl)acetamide](/img/structure/B1603980.png)
